3-Ethenylazetidin-3-ol;hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
3-Ethenylazetidin-3-ol hydrochloride acts as a non-cleavable linker in the formation of ADCs . In this role, it connects the antibody to the cytotoxic drug, enabling the selective delivery of the drug to cells expressing the target antigen . It also serves as an alkyl chain-based PROTAC linker , facilitating the connection between the ligand for an E3 ubiquitin ligase and the ligand for the target protein. This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
As a component of adcs and protacs, it would indirectly influence the pathways associated with the target proteins of these entities .
Result of Action
The molecular and cellular effects of 3-Ethenylazetidin-3-ol hydrochloride are determined by the ADC or PROTAC it is incorporated into .
Action Environment
The action, efficacy, and stability of 3-Ethenylazetidin-3-ol hydrochloride are influenced by various environmental factors . These may include the physiological conditions within the body, the presence of the target antigen (for ADCs), or the presence of the target protein and E3 ubiquitin ligase (for PROTACs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylazetidin-3-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidin-3-ol, which can be derived from azetidin-2-one through a series of chemical reactions.
Vinylation: The azetidin-3-ol is then subjected to a vinylation reaction to introduce the ethenyl group. This step often involves the use of vinyl halides and a suitable base.
Hydrochloride Formation: Finally, the vinylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylazetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethenyl group and the nitrogen atom in the azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides, acyl halides, and other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-Ethenylazetidin-3-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol;hydrochloride: A non-vinylated analog with similar structural features but different reactivity and applications.
3-Ethylazetidin-3-ol;hydrochloride: Another analog with an ethyl group instead of an ethenyl group, leading to different chemical and biological properties.
Uniqueness
3-Ethenylazetidin-3-ol;hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other azetidine derivatives and makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-ethenylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-5(7)3-6-4-5;/h2,6-7H,1,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRJKGPBNZUGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CNC1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413904-76-2 |
Source
|
Record name | 3-ethenylazetidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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